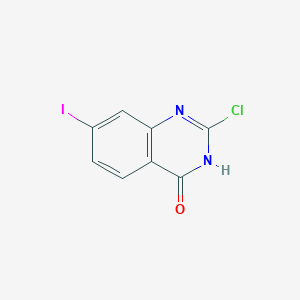

2-Chloro-7-iodoquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-iodo-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2O/c9-8-11-6-3-4(10)1-2-5(6)7(13)12-8/h1-3H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLRQDRTVHTUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)N=C(NC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653128 | |

| Record name | 2-Chloro-7-iodoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744229-16-1 | |

| Record name | 2-Chloro-7-iodoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 7 Iodoquinazolin 4 3h One and Analogues

General Synthetic Approaches to Quinazolin-4(3H)-one Scaffolds

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry and is synthesized through various established routes. These methods often involve the formation of the pyrimidinone ring fused to a benzene (B151609) ring, typically starting from anthranilic acid derivatives.

Cyclocondensation reactions are a cornerstone for the synthesis of the quinazolin-4(3H)-one scaffold. These reactions typically involve the joining of two or more molecules to form a ring structure, with the elimination of a small molecule like water. A prominent example is the reaction between an anthranilic acid derivative and a source for the C2-carbon and N3-nitrogen of the quinazolinone ring.

One-pot cascade reactions have been developed that utilize copper-catalyzed isocyanide insertion followed by cyclocondensation to form substituted quinazolin-4(3H)-ones. acs.org Another approach involves the cyclocondensation of 2-amino-5-iodobenzamide (B1582221) with benzaldehyde (B42025) derivatives, using molecular iodine in ethanol (B145695) under reflux, to yield 2-aryl-6-iodoquinazolin-4(3H)-ones. mdpi.com This highlights how the desired substitution pattern on the benzene ring can often be incorporated from the start using appropriately substituted precursors. The reaction's versatility allows for the use of various starting materials to generate a diverse library of quinazolinone derivatives.

The most widely employed method for synthesizing the quinazolin-4(3H)-one ring system is the condensation of anthranilamides (2-aminobenzamides) with aldehydes or other carbonyl-containing compounds. tandfonline.comnih.gov This approach is highly modular, as the substituents at the 2-position and on the benzene ring can be varied by choosing the appropriate aldehyde and anthranilamide precursors.

Several methodologies have been developed to promote this condensation and subsequent cyclization/oxidation. These include:

Vanadium-catalyzed synthesis : The reaction of anthranilamides and aromatic aldehydes can be efficiently catalyzed by vanadyl acetylacetonate (B107027) under an air atmosphere. tandfonline.com

Visible-light-induced synthesis : A green and efficient method uses fluorescein (B123965) as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant to mediate the condensation cyclization of 2-aminobenzamides and aldehydes under visible light. nih.gov

Mechanochemical synthesis : Solvent-free mechanochemical conditions, such as ball milling, can be used to react 2-aminobenzamides and aldehydes with an oxidizing agent like o-iodoxybenzoic acid (IBX) to form quinazolin-4(3H)-ones. beilstein-journals.org

Microwave-assisted synthesis : Microwave irradiation has been employed to accelerate the synthesis of quinazolinones from anthranilamides, often using water as an environmentally benign solvent. researchgate.net

In some variations, dimethyl sulfoxide (B87167) (DMSO) can serve as a single carbon source, reacting with a 2-amino benzamide (B126) in the presence of an oxidant like hydrogen peroxide (H₂O₂) to form the quinazolin-4(3H)-one scaffold. nih.gov

The formation of the quinazolin-4(3H)-one scaffold from precursors like anthranilamides and aldehydes often requires an oxidation step to form the final aromatic heterocyclic system. A wide array of catalysts and reagents have been developed to facilitate this transformation efficiently and under various reaction conditions. tandfonline.comnih.govorganic-chemistry.org

Metal-based catalysts are frequently used, with copper, palladium, ruthenium, and vanadium complexes showing high efficacy. tandfonline.comorganic-chemistry.orgrsc.orgrsc.org For instance, copper(I) bromide can catalyze a domino reaction of alkyl halides and anthranilamides under air to produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Ruthenium catalysts have been used for the tandem cyclization of 2-nitrobenzonitriles and alcohols. rsc.org In some protocols, metal catalysts are unnecessary. Molecular iodine, for example, can catalyze the metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones. organic-chemistry.org Oxidizing agents are crucial in many of these synthetic schemes, with air, tert-butyl hydroperoxide (TBHP), o-iodoxybenzoic acid (IBX), and N-halosuccinimides being common choices. tandfonline.comnih.govbeilstein-journals.orgrsc.org

Below is a table summarizing various catalytic systems and reagents used in the synthesis of the quinazolin-4(3H)-one scaffold.

| Catalyst/Reagent System | Precursors | Key Features |

| Vanadyl acetylacetonate / Air | Anthranilamide, Aromatic aldehyde | Low catalyst loading, uses air as a green oxidant. tandfonline.com |

| Fluorescein / TBHP / Visible Light | 2-Aminobenzamide, Aldehyde | Metal-free, green synthesis using a photocatalyst. nih.gov |

| o-Iodoxybenzoic acid (IBX) | 2-Aminobenzamide, Aldehyde | Solvent-free mechanochemical synthesis. beilstein-journals.org |

| Copper(II) acetate (B1210297) | 2-Isocyanobenzoate, Amine | Environmentally benign catalyst, proceeds in a sustainable solvent. organic-chemistry.org |

| Ruthenium catalyst | 2-Nitrobenzonitrile, Alcohol | Oxidant- and reductant-free, high functional group tolerance. rsc.org |

| Cesium Carbonate (Cs₂CO₃) | o-Fluorobenzamide, Amide | Transition-metal-free SₙAr reaction followed by cyclization. acs.org |

| Hydrogen Peroxide (H₂O₂) / DMSO | 2-Amino benzamide | DMSO acts as the C1 source, H₂O₂ is a green oxidant. nih.gov |

Strategies for Introducing Halogen Substituents (Chlorine and Iodine)

For the synthesis of 2-Chloro-7-iodoquinazolin-4(3H)-one, specific methods are required to introduce the chlorine and iodine atoms at the correct positions on the quinazolinone ring. This can be achieved either by starting with halogenated precursors or by performing halogenation on a pre-formed quinazolinone scaffold.

Achieving regioselectivity—the control of where the halogen atom is placed—is critical. Directing groups on the quinazolinone ring can guide the halogenating agent to a specific position. For instance, palladium-catalyzed C-H activation is a powerful tool for the ortho-selective halogenation of quinazolinone scaffolds. rsc.orgrsc.org In this method, the nitrogen atom at position 3 of the quinazolinone ring can act as a directing group, guiding the halogenation to the adjacent C-H bond.

For halogenation on the benzene ring portion of the molecule, the inherent electronic properties of the quinoline (B57606) system and the influence of existing substituents guide the reaction. Metal-free protocols have been developed for the regioselective C5-H halogenation of 8-substituted quinolines using trihaloisocyanuric acids, demonstrating that remote C-H functionalization is possible under mild conditions. nih.gov

The most direct way to introduce iodine at the 7-position is to start with a precursor that already contains iodine at the corresponding position. For a 7-iodoquinazolinone, this would typically be a 2-amino-4-iodobenzoic acid or a 2-amino-4-iodobenzamide. The synthesis of 2-aryl-6-iodoquinazolin-4(3H)-ones, for example, has been accomplished through the cyclocondensation of 2-amino-5-iodobenzamide with various aldehydes. mdpi.com

The introduction of the chlorine atom at the 2-position or 4-position often involves specific chlorinating agents.

Chlorination at C4 : To create a 4-chloroquinazoline, the corresponding quinazolin-4(3H)-one can be treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.comresearchgate.net This converts the lactam (amide) functionality into a chloro-substituted pyrimidine (B1678525) ring.

Chlorination at C2 : Introducing a chlorine at the 2-position can be accomplished by using precursors containing a chloro-functionalized one-carbon unit. For instance, reacting a 2-aminobenzoic acid with chloroacetonitrile (B46850) can lead to the formation of a 2-chloromethyl-quinazolin-4(3H)-one. nih.gov

Common halogenating agents used in the synthesis of these compounds include N-halosuccinimides (NCS for chlorination, NIS for iodination) and trihaloisocyanuric acids. rsc.orgrsc.orgnih.gov

The table below lists key precursors and halogenating agents for producing chloro- and iodo-substituted quinazolinones.

| Target Halogenation | Precursor | Halogenating Agent/Reagent | Method |

| 7-Iodo | 2-Amino-4-iodobenzamide | Aldehyde | Cyclocondensation |

| 6-Iodo | 2-Amino-5-iodobenzamide | Aldehyde / I₂ | Cyclocondensation mdpi.com |

| 4-Chloro | Quinazolin-4(3H)-one | Phosphorus oxychloride (POCl₃) | Aromatization/Chlorination mdpi.com |

| 2-Chloromethyl | 2-Aminobenzoic acid | Chloroacetyl chloride | Cyclization nih.gov |

| C-H Halogenation | Quinazolinone | N-Halosuccinimide / Pd(OAc)₂ | Directed C-H Activation rsc.orgrsc.org |

| C5-Halogenation | 8-Substituted Quinoline | Trihaloisocyanuric acid | Metal-free C-H Halogenation nih.gov |

Advanced Synthetic Techniques Applicable to Halogenated Quinazolinones

Modern synthetic chemistry offers a range of powerful techniques that can be applied to the construction of complex molecules like halogenated quinazolinones. These methods often provide advantages in terms of reaction time, yield, and environmental impact compared to traditional approaches.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in product yields. ingentaconnect.comnih.govnih.gov This technique has been successfully employed in the synthesis of various quinazolinone derivatives. ingentaconnect.comresearchgate.netfrontiersin.org The application of microwave heating can be particularly advantageous in the synthesis of quinazolinones by promoting rapid cyclization and condensation reactions. frontiersin.org For instance, the Niementowski quinazoline (B50416) synthesis, a classical method for preparing 4-oxo-3,4-dihydroquinazolines, has been significantly accelerated using microwave irradiation. frontiersin.org

Microwave-assisted protocols have been developed for the synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines from substituted methyl anthranilates and iso(thio)cyanates, showcasing the versatility of this method for creating diverse quinazolinone libraries. nih.gov Furthermore, the condensation of anthranilic amide with aldehydes or ketones can be efficiently catalyzed by antimony(III) trichloride (B1173362) under solvent-free microwave conditions, affording quinazolin-4(3H)-one derivatives in high yields within minutes. scispace.comresearchgate.net The use of microwave energy has also been shown to facilitate the synthesis of complex heterocyclic systems, including triazoloquinazolinones and benzimidazoquinazolinones, through multi-component reactions. beilstein-journals.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinazolinones

| Reaction Type | Conventional Method Conditions | Microwave-Assisted Conditions | Yield Improvement | Reference |

| Quinazoline Synthesis | 3-6 hours heating | 10-20 minutes irradiation | 48-89% to 66-97% | researchgate.net |

| Condensation of anthranilic amide with aldehydes | Thermal heating | 200W microwave power, 1 mol% SbCl3 | 72% to 94% (for 2-phenyl-quinazolin-4(3H)-one) | scispace.comresearchgate.net |

Electrochemical Synthesis Methods for Quinazolinone Derivatives

Electrochemical synthesis represents a green and sustainable approach to chemical transformations, utilizing electrons as reagents and often avoiding the need for harsh oxidants or metal catalysts. nih.gov This methodology has been successfully applied to the synthesis of quinazolinone derivatives. Anodic oxidation can be employed for the C(sp3)-H amination and C-N cleavage of tertiary amines to construct quinazolines and quinazolinones in aqueous media under mild conditions. nih.gov

Another electrochemical approach involves the acid-catalyzed cyclization of 2-aminobenzamides with aldehydes. arkat-usa.org This method utilizes a combination of carbon and aluminum electrodes and acetic acid as an electrolyte, allowing for the synthesis of various substituted quinazolin-4(3H)-ones at room temperature in moderate to good yields. arkat-usa.org Furthermore, an electrochemically induced process for synthesizing substituted quinazolinones from o-aminobenzonitriles and aldehydes in water has been developed, highlighting the role of I2/base and water in this transition metal-free reaction. rsc.org

Multi-component Reactions for Scaffold Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to generate complex products, incorporating most of the atoms from the reactants into the final structure. nih.gov This approach offers significant advantages in terms of atom economy, mild reaction conditions, and the ability to rapidly generate diverse molecular scaffolds. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been utilized for the synthesis of polycyclic quinazolinones. nih.govresearchgate.netacs.org One strategy involves an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation. nih.govacs.org Another innovative approach uses cyanamide (B42294) as an amine component in the Ugi-4CR, followed by a radical reaction to construct the polycyclic quinazolinone core. nih.govacs.org MCRs have also been employed in the copper-catalyzed synthesis of 2-(1,2,3-triazoyl) quinazolinones from 2-azidobenzaldehyde, anthranilamide, and terminal alkynes. mdpi.com Additionally, a one-pot MCR of benzaldehydes, dimedone, and 1H-1,2,4-triazol-3-amine, catalyzed by MIL-101(Cr), provides an efficient and green route to quinazolinone derivatives. nih.gov

Table 2: Examples of Multi-component Reactions for Quinazolinone Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

| Ugi-4CR/Palladium-catalyzed annulation | o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia | TFE, then Pd catalyst | Polycyclic quinazolinones | nih.govacs.org |

| Ugi-4CR/Radical cyclization | Acid, aldehyde, isocyanide, cyanamide | TFE, then AIBN/tributyltin hydride | Polycyclic quinazolinones | nih.govacs.org |

| Copper-catalyzed three-component reaction | 2-azidobenzaldehyde, anthranilamide, terminal alkynes | CuI, Et3N, DMSO | 1,2,3-triazolyl-quinazolinones | mdpi.com |

| MIL-101(Cr)-catalyzed one-pot reaction | Benzaldehydes, dimedone, 1H-1,2,4-triazol-3-amine | MIL-101(Cr), acetonitrile, room temperature | Triazoloquinazoline heterocycles | nih.gov |

Purification and Isolation Methodologies in Synthetic Research

The purification and isolation of the target compound are critical steps in any synthetic sequence to ensure the purity and proper characterization of the final product. Common techniques employed in the purification of quinazolinone derivatives include column chromatography and recrystallization.

In many reported syntheses of quinazolinone analogs, column chromatography using silica (B1680970) gel is a standard purification method. nih.govnih.gov The choice of eluent system is crucial for effective separation. For instance, a mixture of petroleum ether and ethyl acetate is often used for the purification of quinazoline derivatives. nih.gov For more polar compounds, a mixture of chloroform (B151607) and methanol (B129727) can be employed. nih.govnih.gov

Recrystallization from a suitable solvent is another widely used technique to obtain highly pure crystalline products. nih.govnih.gov Hot ethanol is a common solvent for the recrystallization of quinazolinone derivatives. nih.gov In some cases, the crude product can be purified by simple trituration with a solvent like n-hexane followed by filtration. nih.gov For larger scale syntheses, purification may involve filtration and washing the solid product with an appropriate solvent, such as diethyl ether. acs.org The final purity of the synthesized compounds is typically confirmed by various spectroscopic methods, including NMR and mass spectrometry, and by melting point determination. nih.gov

Chemical Reactivity and Derivatization of 2 Chloro 7 Iodoquinazolin 4 3h One

Nucleophilic Substitution Reactions of Halogen Atoms

The quinazolinone core is electronically deficient, which facilitates nucleophilic aromatic substitution (SNAr) at specific positions. The reactivity of the halogen substituents is dictated by both the nature of the halogen and its position on the heterocyclic ring.

Replacement of Chlorine at C-2 Position

The chlorine atom at the C-2 position of the quinazolinone ring is activated towards nucleophilic attack. This is due to the electron-withdrawing effects of the adjacent nitrogen atoms (N-1 and N-3) and the carbonyl group at C-4, which stabilize the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction. In analogous systems like 2,4-dichloroquinazolines, the chlorine at the C-4 position is exceptionally reactive, but the C-2 position also readily undergoes substitution with various nucleophiles such as amines, alcohols, and thiols. mdpi.comresearchgate.net Studies on related 2-chloroquinolines have shown their susceptibility to substitution by nucleophiles like methoxide (B1231860) ions. researchgate.net Therefore, the C-2 chlorine of 2-Chloro-7-iodoquinazolin-4(3H)-one can be selectively replaced by a range of nucleophiles under appropriate conditions, typically involving a base and a suitable solvent.

Replacement of Iodine at C-7 Position

The iodine atom at the C-7 position is attached to the benzo- part of the quinazolinone ring. Unlike the C-2 position, the C-7 position is not directly activated by both nitrogen atoms of the pyrimidine (B1678525) ring. Consequently, the C-7 iodo group is considerably less reactive towards traditional nucleophilic aromatic substitution compared to the C-2 chloro group. While the carbon-iodine bond is weaker than the carbon-chlorine bond, the rate-determining step in SNAr is typically the formation of the stabilized intermediate, which is favored at the more electron-deficient C-2 site.

Relative Reactivity and Regioselectivity of Halogen Bonds (Csp2-X)

In nucleophilic aromatic substitution reactions, the regioselectivity is governed by the electronic properties of the quinazolinone ring rather than the inherent strength of the carbon-halogen bond. The C-2 position is significantly more electrophilic than the C-7 position due to the cumulative electron-withdrawing influence of the heterocyclic nitrogen atoms and the carbonyl function. This electronic factor overwhelmingly favors nucleophilic attack at the C-2 position. Therefore, when this compound is treated with a nucleophile, selective substitution of the chlorine atom at C-2 is expected, leaving the iodine atom at C-7 intact. This differential reactivity allows for sequential functionalization, where the C-2 position can be first modified via SNAr, followed by subsequent reactions at the C-7 iodo group.

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the reactivity of the halogen is primarily determined by the ease of its oxidative addition to the palladium(0) catalyst, which generally follows the order: I > Br > Cl. wikipedia.org This trend is opposite to the typical regioselectivity observed in SNAr reactions of this scaffold.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling reaction, which forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, is a cornerstone of modern organic synthesis. wikipedia.orglibretexts.org For this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for highly regioselective coupling. The C-7 iodine, being much more reactive towards oxidative addition, will selectively participate in the Sonogashira reaction, leaving the C-2 chlorine untouched. wikipedia.org

This site-selectivity has been demonstrated in related chloro-iodo quinazoline (B50416) derivatives, where alkynylation occurs exclusively at the iodo-substituted position. mdpi.com The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) or diisopropylamine (B44863) in a solvent such as THF or DMF. mdpi.combeilstein-journals.org

Table 1: Representative Conditions for Regioselective Sonogashira Coupling

| Reactant | Coupling Partner | Catalyst System | Base / Solvent | Position of Coupling | Reference |

|---|---|---|---|---|---|

| Chloro-iodo quinazoline derivative | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH / THF | Iodo-substituted position | mdpi.com |

| 1-bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Iodo-substituted position | wikipedia.org |

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide. libretexts.org Similar to the Sonogashira coupling, the reactivity order for the halide is I > Br > Cl. libretexts.orgresearchgate.net

Consequently, the Suzuki reaction on this compound is expected to proceed with high regioselectivity at the C-7 position. Studies on the related 2,4,7-trichloroquinazoline (B1295576) have shown that the C-7 position can undergo Suzuki coupling, although it is less reactive than the C-4 position. nih.gov Given that iodine is a far better leaving group in this catalytic cycle than chlorine, selective coupling of an aryl or heteroaryl boronic acid at the C-7 iodo position can be achieved with high efficiency. This allows for the synthesis of 7-aryl-2-chloroquinazolin-4(3H)-ones, which can be further functionalized at the C-2 position.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Halide Substrate | Boronic Acid | Catalyst / Ligand | Base / Solvent | Position of Coupling | Reference |

|---|---|---|---|---|---|

| 2,4,7-Trichloroquinazoline | Arylboronic acid | Pd(OAc)₂, PPh₃ | K₃PO₄ / Dioxane | C-7 (after C-4 and C-2) | nih.gov |

| 6-Iodoquinazolin-4(3H)-one | Furfurylboronic acid | Pd(OAc)₂, P(t-Bu)₃ | K₂CO₃ | C-6 (Iodo position) | nih.gov |

Stille Cross-Coupling Reactions

The Stille reaction, a palladium-catalyzed cross-coupling of an organotin compound with an organic halide, is a powerful tool for forming carbon-carbon bonds. mdpi.commdpi.com While specific studies on the Stille coupling of this compound are not extensively documented, the principles of this reaction are well-established. Organostannanes (R-Sn(Alkyl)₃) are stable and tolerate a wide range of functional groups, making them suitable partners for complex substrates like substituted quinazolinones. mdpi.com

The general mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com For this compound, the significant difference in reactivity between the C-I and C-Cl bonds would allow for selective coupling. The reaction would be expected to proceed preferentially at the more reactive C-7 iodo-substituted position.

Mechanism and Selectivity in Metal-Catalyzed Transformations

The key to the synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. nih.govyoutube.com The reactivity of aryl halides in palladium-catalyzed processes generally follows the order: C-I > C-Br > C-Cl. acs.org This predictable selectivity allows for a stepwise functionalization of the quinazolinone scaffold.

Initially, a palladium-catalyzed reaction, such as a Suzuki or Stille coupling, will occur almost exclusively at the C-7 position due to the greater reactivity of the carbon-iodine bond. nih.govmdpi.com This allows for the introduction of a desired aryl, heteroaryl, or alkyl group at this site while leaving the C-2 chloro substituent intact for a subsequent transformation.

Studies on related polyhalogenated quinazolines confirm this principle of regioselectivity. For instance, in the cross-coupling of 2,4,7-trichloroquinazoline, initial reactions occur at the most electrophilic C-4 position. nih.gov However, the C-I bond in the title compound is a more facile site for oxidative addition to palladium than the C-Cl bond. After the first coupling at C-7, the less reactive C-2 chloro group can be targeted for a second, different coupling reaction, often under more forcing conditions (e.g., higher temperature, different ligand, or different catalyst system). This sequential, regioselective approach is a powerful strategy for creating diverse, tri-substituted quinazolinone libraries from a single starting material.

Table 1: Regioselective Suzuki Cross-Coupling on Halogenated Quinazolines

| Substrate | Coupling Partner | Catalyst / Ligand | Base | Conditions | Product / Selectivity | Ref |

|---|---|---|---|---|---|---|

| 2,4,7-Trichloroquinazoline | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O, 100°C | Mono-arylation at C-4 | nih.gov |

| 6-Bromo-4-chloroquinazoline | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Water, 115°C | Coupling at the bromo-position | mdpi.com |

Functionalization of the Quinazolinone Core and Side Chains

Beyond the C-Cl and C-I bonds, other sites on the this compound molecule, including the nitrogen atoms and the carbonyl group, can be targeted for derivatization.

N-Alkylation and N-Acylation Reactions

The nitrogen atom at the N-3 position of the quinazolinone ring is a common site for functionalization. N-alkylation can be readily achieved by reacting the quinazolinone with various alkyl halides in the presence of a base. acs.org Copper-catalyzed conditions have been shown to be effective for the N-alkylation of related quinazolinone systems, providing good to excellent yields with a range of aliphatic and benzyl (B1604629) bromides. organic-chemistry.orgtandfonline.com Similarly, N-acylation can introduce acyl groups at this position, further diversifying the molecular structure. These reactions are crucial for modulating the physicochemical properties and biological activity of the resulting compounds.

Table 2: N-Alkylation of Quinazolinone Derivatives

| Quinazolinone Substrate | Alkylating Agent | Catalyst / Base | Solvent | Yield | Ref |

|---|---|---|---|---|---|

| 3-(2-Aminophenyl)quinazolin-4(3H)-one | Allyl Bromide | Cu(OAc)₂·H₂O / K₃PO₄ | DMF | 91% | organic-chemistry.orgtandfonline.com |

| 3-(2-Aminophenyl)quinazolin-4(3H)-one | Benzyl Bromide | Cu(OAc)₂·H₂O / K₃PO₄ | DMF | 86% | organic-chemistry.orgtandfonline.com |

Modification of the Carbonyl Group (C=O)

The carbonyl group at C-4 is a defining feature of the quinazolinone scaffold and is integral to its chemical and electronic properties. While direct modification of this group is less common than substitution on the aromatic ring, it represents a potential avenue for derivatization. Isosteric replacement, where the C=O group is conceptually substituted for another group like a sulfone (SO₂), highlights its importance in molecular design. acs.org The carbonyl group can be converted to a thiocarbonyl (C=S) using reagents like Lawesson's reagent, which dramatically alters the electronic character and hydrogen-bonding capabilities of the molecule. Reductive transformations, while challenging without affecting other parts of the molecule, could also be explored. However, in most synthetic schemes, the C-4 carbonyl is preserved due to its critical role in maintaining the structural integrity of the quinazolinone core.

Introduction of Heterocyclic Moieties (e.g., oxadiazoles, triazoles, indoles, benzimidazoles)

A major strategy in drug discovery involves the synthesis of hybrid molecules where the quinazolinone core is linked to other heterocyclic systems. This can lead to compounds with enhanced or novel biological activities.

Oxadiazoles and Triazoles: Quinazolinone-oxadiazole and quinazolinone-triazole conjugates are frequently synthesized. acs.orgsigmaaldrich.com These are often prepared by first functionalizing the quinazolinone (e.g., at the N-3 position) with a side chain containing a hydrazide or a terminal alkyne/azide (B81097). The hydrazide can be cyclized to form a 1,3,4-oxadiazole (B1194373) ring, while the alkyne and azide groups are precursors for forming a 1,2,3-triazole ring via copper-catalyzed "click" chemistry. nih.govnih.gov

Indoles and Benzimidazoles: Indole and benzimidazole (B57391) moieties can be fused or linked to the quinazolinone core. researchgate.netresearchgate.net For example, a 2-chloromethylbenzimidazole can be reacted with a 2-mercapto-quinazolinone to link the two heterocycles via a thioether bridge. jocpr.com Palladium-catalyzed methods have also been developed to construct fused indolo[1,2-c]quinazolines. researchgate.net Similarly, benzimidazoquinazolinones can be formed through intramolecular C-N bond formation, creating complex, polycyclic systems. organic-chemistry.orgtandfonline.comresearchgate.net

Table 3: Synthesis of Quinazolinone-Heterocycle Conjugates

| Quinazolinone Precursor | Reagents for Heterocycle Formation | Resulting Heterocycle | Ref |

|---|---|---|---|

| 3-(4-Chlorophenyl)-6-iodo-2-mercaptoquinazolin-4(3H)-one | 2-Chloromethylbenzimidazole, K₂CO₃ | Benzimidazole (linked via -S-CH₂-) | jocpr.com |

| 3-(Propargyl)quinazolin-4(3H)-one | Aryl azides, Cu(I) catalyst | 1,2,3-Triazole | nih.gov |

| 3-[4-Oxoquinazolin-3(4H)-yl]propanoic acid hydrazide | Aromatic carboxylic acids, cyclizing agent | 1,3,4-Oxadiazole | nih.govmarquette.edu |

Oxidation and Reduction of the Quinazolinone Core

The redox chemistry of the quinazolinone core itself provides further avenues for functionalization. The synthesis of quinazolin-4(3H)-ones often involves a final oxidation step, for instance, the oxidation of a dihydroquinazolinone intermediate. researchgate.net This indicates that the aromatic quinazolinone core is a relatively stable oxidation state. Electrochemical methods can also be used to achieve the final oxidative cyclization under mild, metal-free conditions. researchgate.net

Conversely, the quinazolinone ring can be reduced. Biomimetic asymmetric reduction using chiral NAD(P)H models can selectively reduce the C=N bond of the pyrimidinone ring to afford chiral 2,3-dihydroquinazolin-4(1H)-ones. dicp.ac.cn This transformation is valuable for accessing stereochemically defined structures. It is important to note that substituents on the ring can also be modified through redox reactions, such as the reduction of a nitro group to an amine, without affecting the core quinazolinone structure under appropriate conditions. mdpi.com

Cyclization Reactions to Form More Complex Heterocyclic Structures

The strategic placement of chloro and iodo substituents on the this compound scaffold offers a versatile platform for the construction of more complex, fused heterocyclic systems. The reactivity of the 2-chloro and 7-iodo positions can be selectively exploited to build additional rings, leading to novel polycyclic architectures with potential applications in medicinal chemistry and materials science. This section explores the key cyclization strategies that can be employed, drawing upon established methodologies for related quinazolinone derivatives.

The 2-chloro substituent serves as a reactive handle for introducing nucleophiles, which can then undergo intramolecular cyclization. This approach is fundamental to the synthesis of various fused quinazolinone systems. For instance, the reaction of a 2-chloroquinazoline (B1345744) with a bifunctional nucleophile can initiate a cascade of reactions leading to the formation of a new heterocyclic ring fused to the quinazoline core.

Furthermore, the 7-iodo group is amenable to a wide range of palladium- or copper-catalyzed cross-coupling reactions. This allows for the introduction of side chains that can subsequently participate in intramolecular cyclization reactions. The interplay between the reactivity of the 2-chloro and 7-iodo groups enables a diverse array of synthetic transformations for the elaboration of the quinazolinone framework.

Synthesis of Imidazo[1,2-c]quinazolines

One of the well-established cyclization pathways involves the reaction of 2-chloroquinazolines with aziridines, followed by an iodide-catalyzed rearrangement to yield 2,3-dihydroimidazo[1,2-c]quinazolines. nih.gov Another powerful method is the copper-catalyzed intramolecular N-arylation. This strategy has been successfully applied to synthesize a variety of functionalized benzimidazo[1,2-c]quinazolines in excellent yields under mild conditions. beilstein-journals.org A tandem multicomponent approach has also been developed for the synthesis of imidazo[1,2-c]quinazolines, highlighting the efficiency of modern synthetic methods. lookchem.com

Synthesis of Pyrrolo[1,2-a]quinazolines

The synthesis of pyrrolo[1,2-a]quinazoline derivatives can be achieved through various cyclization strategies. A notable example is the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, which provides access to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. nih.govbeilstein-journals.orgd-nb.info This reaction proceeds with high regioselectivity. Additionally, proton- and iodine-induced cyclization of 2-(pent-4-en-1-yl)quinazolin-4(3H)-ones has been shown to produce pyrrolo[2,1-b]quinazolinone and pyrido[1,2-a]quinazolinone derivatives. researchgate.net The synthesis and biological properties of pyrrolo[1,2-a]quinazolines have been reviewed, underscoring their significance. researchgate.net

Palladium- and Copper-Catalyzed Cyclizations

Palladium and copper catalysis play a pivotal role in the cyclization reactions of quinazolinone derivatives. Palladium-catalyzed carbonylative cyclization has been utilized for the synthesis of 4-quinolones, demonstrating the versatility of this approach. nih.gov Copper-catalyzed dual cyclization has been developed for the synthesis of quinindoline derivatives, offering a practical method for constructing this complex core structure. nih.gov Furthermore, copper-catalyzed oxidative cyclization of glycine (B1666218) derivatives provides a route to 2-substituted benzoxazoles, showcasing the broad applicability of copper catalysis in forming heterocyclic rings. rsc.org

Intramolecular Cyclization of Substituted Quinazolinones

The intramolecular cyclization of appropriately substituted quinazolinones is a powerful strategy for constructing tricyclic systems. For example, the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones yields bioactive 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-ones and 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ones. nih.gov The total synthesis of the pyrrolo[2,3-c]quinoline alkaloid trigonoine B was accomplished using an electrocyclization reaction as a key step. nih.gov

The following table summarizes various cyclization reactions that could be adapted for the derivatization of this compound, based on the reactivity of analogous compounds.

| Starting Material Analogue | Reagents and Conditions | Product | Reference(s) |

| 2-Chloroquinazoline | Aziridine, Iodide catalyst | 2,3-Dihydroimidazo[1,2-c]quinazoline | nih.gov |

| Bromo-substituted quinazolin-4(3H)-imine | CuI catalyst, DMSO | Benzimidazo[1,2-c]quinazoline | beilstein-journals.org |

| 2-(3-Butenyl)quinazolin-4(3H)-one | PIFA, 2,2,2-trifluoroethanol | 1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | nih.govbeilstein-journals.orgd-nb.info |

| 2-(Pent-4-en-1-yl)quinazolin-4(3H)-one | H+ or I2 | Pyrrolo[2,1-b]quinazolinone/Pyrido[1,2-a]quinazolinone | researchgate.net |

| 2-Iodoaniline, Aniline (B41778), Trimethyl orthoformate, CO | Pd/C, DiPEA, Toluene | 4(3H)-Quinazolinone | rsc.org |

| 3-(2-Aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-one | Formic acid | 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one or 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one | nih.gov |

Biological Activities and Mechanistic Studies Excluding Human Clinical Data

In Vitro Antimicrobial Research

No studies reporting the in vitro antimicrobial activity of 2-Chloro-7-iodoquinazolin-4(3H)-one were identified. While the broader class of quinazolinones has been investigated for such properties, data specific to this compound is not available in the public domain. eco-vector.comresearchgate.netnih.govacs.orgnih.govmdpi.comnih.govnih.govnih.govujmm.org.ua

Evaluation against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, MRSA)

No published research was found that specifically evaluates the activity of this compound against Gram-positive bacterial strains such as Staphylococcus aureus or Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Source |

|---|---|---|---|

| Staphylococcus aureus | Data not available | Data not available | N/A |

| MRSA | Data not available | Data not available | N/A |

(MIC: Minimum Inhibitory Concentration)

Evaluation against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

There are no available studies on the efficacy of this compound against Gram-negative bacteria like Escherichia coli or Pseudomonas aeruginosa. mdpi.com

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Source |

|---|---|---|---|

| Escherichia coli | Data not available | Data not available | N/A |

| Pseudomonas aeruginosa | Data not available | Data not available | N/A |

(MIC: Minimum Inhibitory Concentration)

Activity against Mycobacterial Species (e.g., Mycobacterium tuberculosis)

A review of scientific literature found no evidence of this compound being tested for activity against Mycobacterium tuberculosis or other mycobacterial species. nih.govnih.govnih.gov

Antifungal Activities (e.g., Candida albicans, Aspergillus species)

No research data was located regarding the potential antifungal properties of this compound against fungal species such as Candida albicans or Aspergillus species. researchgate.netnih.govnih.govresearchgate.net

Table 3: Antifungal Activity of this compound

| Fungal Species | MIC (µg/mL) | Source |

|---|---|---|

| Candida albicans | Data not available | N/A |

| Aspergillus species | Data not available | N/A |

(MIC: Minimum Inhibitory Concentration)

In Vitro and Animal Model Anticancer/Antitumor Research

There is no published research available that details the in vitro or in vivo anticancer or antitumor activities of the specific compound this compound. While various substituted quinazolinone derivatives have been explored as potential anticancer agents, findings for this exact molecule have not been reported. researchgate.netnih.govnih.govsemanticscholar.orgnih.govnih.govmdpi.comrsc.org

Table 4: In Vitro Anticancer/Antitumor Activity of this compound

| Cell Line | IC₅₀ (µM) | Assay Type | Source |

|---|---|---|---|

| Data not available | Data not available | Data not available | N/A |

(IC₅₀: Half-maximal Inhibitory Concentration)

Cytotoxicity Evaluation against Various Cancer Cell Lines

The cytotoxic potential of quinazolinone derivatives has been a significant area of investigation. Studies have demonstrated that these compounds can exhibit potent activity against various human cancer cell lines. For instance, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were synthesized and evaluated for their in vitro antitumor activity against human breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8) cancer cell lines. Several of these compounds exhibited broad-spectrum antitumor activity. researchgate.net The MCF-7 cell line was found to be particularly sensitive to these derivatives. researchgate.net Notably, compounds bearing allyl and/or benzyl (B1604629) moieties at the 2 and/or 3 positions of the quinazoline (B50416) nucleus showed the most promising cytotoxic results. researchgate.net

Similarly, novel halogenated phenoxychalcones and their corresponding N-acetylpyrazolines have been synthesized and assessed for their anticancer activities against the MCF-7 breast cancer cell line and the normal breast cell line (MCF-10a). nih.gov Many of these compounds displayed moderate to good cytotoxic activity. nih.gov For example, one particular chalcone (B49325) derivative, compound 2c, was identified as the most active, with a half-maximal inhibitory concentration (IC50) of 1.52 µM and a selectivity index of 15.24. nih.gov Another chalcone, 2f, also demonstrated significant cytotoxic activity. nih.gov

Further research into pyrimidodiazepines derived from 2-chloro-4-anilinoquinazoline revealed significant cytotoxic and cytostatic activities. rsc.org Specifically, one pyrimidodiazepine derivative, 16c, showed high cytotoxic activity, which was 10-fold higher than the standard anticancer agent doxorubicin (B1662922) against ten different cancer cell lines. rsc.org

The table below summarizes the cytotoxic activity of selected quinazolinone and related derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Key Findings |

| 2,3-disubstituted-6-iodo-3H-quinazolin-4-ones | MCF-7, HeLa, HepG2, HCT-8 | Broad-spectrum antitumor activity; MCF-7 was most sensitive. researchgate.net |

| Halogenated phenoxychalcone 2c | MCF-7 | IC50 = 1.52 µM, Selectivity Index = 15.24. nih.gov |

| Halogenated phenoxychalcone 2f | MCF-7 | Significant cytotoxic activity. nih.gov |

| Pyrimidodiazepine 16c | Various (10 lines) | 10-fold higher cytotoxicity than doxorubicin. rsc.org |

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and quinazoline-based compounds have been at the forefront of EGFR inhibitor development. nih.gov The quinazoline scaffold is a key feature of first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232). nih.gov These inhibitors are effective against non-small cell lung cancer (NSCLC) with activating EGFR mutations. nih.gov

Docking studies of certain quinazolin-4(3H)-one derivatives have shown that they can act as ATP competitive type-I inhibitors against EGFR kinase. nih.gov These interactions are considered superior to those of erlotinib because they involve the important DFG motif in the ATP-binding site. nih.gov The development of resistance to first and second-generation EGFR inhibitors, often through mutations like T790M and C797S, has driven the search for new generations of inhibitors. nih.gov

Some quinazoline derivatives have been found to be potent inhibitors of multiple receptor tyrosine kinases (RTKs), including EGFR. For example, certain quinazolines were found to be low nanomolar inhibitors of EGFR, VEGFR-2, and PDGFR-β. nih.gov The docked score of one such compound was -8.68 kcal/mol, which is comparable to the -9.29 kcal/mol score of erlotinib. nih.gov

Exploration of Other Molecular Targets and Signaling Pathways in Cancer

Beyond EGFR, quinazolinone derivatives have been investigated for their effects on other molecular targets and signaling pathways implicated in cancer. Some derivatives have shown potent inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, and VEGFR2. nih.gov Molecular docking studies have revealed that certain quinazolin-4(3H)-one derivatives can act as ATP non-competitive type-II inhibitors against CDK2 kinase and either ATP non-competitive type-II or ATP competitive type-I inhibitors against HER2. nih.gov

Another important target in cancer, particularly in the context of tumor hypoxia, is the hypoxia-inducible factor-1α (HIF-1α). nih.gov A quinazolin-4-one derivative was identified as an inhibitor of the HIF-1α transcriptional factor from a high-throughput screen. nih.gov HIF-1α is a key regulator of cellular response to low oxygen levels, a common feature of the tumor microenvironment, and its inhibition is a promising strategy for anticancer drug development. nih.gov

Furthermore, some quinazoline-based compounds have been shown to interact with DNA. COMPARE analysis of a pyrimidodiazepine derivative suggested a mechanism of action involving DNA binding, similar to the anticancer drug lomustine. rsc.org Subsequent DNA binding studies confirmed that this and related compounds interact with calf thymus DNA through intercalation and groove binding. rsc.org

Mechanisms of Action in Anticancer Research

The anticancer mechanisms of quinazolinone derivatives are diverse and often involve the modulation of key cellular processes. One of the primary mechanisms is the inhibition of protein kinases, as discussed with EGFR and other tyrosine kinases. nih.govnih.gov By blocking the activity of these enzymes, these compounds can interfere with signaling pathways that control cell growth, proliferation, and survival.

Another significant mechanism is the induction of apoptosis, or programmed cell death. For example, a study on 2-aminobenzothiazole, a related heterocyclic compound, demonstrated that it induces cytotoxicity and apoptosis in human laryngeal carcinoma cells in a dose- and time-dependent manner. europeanreview.org This process was shown to be caspase-dependent and involved the depolarization of the inner mitochondrial membrane, a hallmark of apoptosis. europeanreview.org

The inhibition of tubulin polymerization is another mechanism through which certain quinoline (B57606) and quinazolinone derivatives exert their anticancer effects. nih.gov A series of 3-alkyl-substituted 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones were identified as promising inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. nih.gov

Anti-inflammatory Properties in Research Models

In addition to their anticancer activities, some quinoline and quinazolinone derivatives have demonstrated anti-inflammatory properties in various research models. For instance, a newly synthesized compound, 6-chloro-4-oxyimino-1-phenyl-1,2,3,4-tetrahydroquinoline (M-7074), exhibited more potent anti-edema activities than phenylbutazone (B1037) in carrageenin, bradykinin, and mustard edema tests in rats. nih.gov This compound also showed inhibitory effects on ultraviolet erythema in guinea pigs and increased vascular permeability in mice. nih.gov

Another study investigated the anti-inflammatory effects of 7-chloro-4-phenylsulfonyl quinoline (PSOQ). nih.gov PSOQ was found to reduce abdominal writhing induced by acetic acid in mice and diminish edema formation and myeloperoxidase activity induced by croton oil in the ear. nih.gov These findings suggest that quinoline derivatives may represent a potential avenue for the development of new anti-inflammatory agents. nih.gov

Antihyperlipidemic and Antihypercholesterolemic Investigations (Animal Models)

Research has also explored the potential of quinazolinone derivatives in managing hyperlipidemia and hypercholesterolemia. A study in rats investigated the effects of 4(3H)-quinazolinone and two of its halogenated derivatives, including 6-iodo-2-methyl-4(3H)-quinazolinone, on cholesterol metabolism. nih.govresearchgate.net

In a study involving hypercholesterolemic and diabetic-hypercholesterolemic rats, treatment with quinazolinone compounds led to highly significant reductions in serum total cholesterol and cholesterol ester levels. nih.govnih.gov The iodoquinazolinone derivative, in particular, showed a notable decrease in these levels. nih.gov

Specifically, the iodo-derivative produced a more significant decrease in serum total cholesterol and cholesterol ester levels compared to the parent quinazolinone and its dibromo-derivative in hypercholesterolemic rats. nih.gov While the parent quinazolinone did not significantly affect serum triacylglycerol levels, the halogen-substituted derivatives, including the iodo-compound, caused a significant reduction in this parameter in rats with single hypercholesterolemia. nih.govnih.gov

The study also found that the quinazolinone compounds, including the iodo-derivative, led to significant decreases in serum LDL-C levels in diabetic-hypercholesterolemic rats. nih.gov The proposed mechanism for the antihyperlipidemic effect of these compounds is the inhibition of dietary cholesterol absorption and/or intestinal acyl-CoA:cholesterol acyltransferase (ACAT) activity. nih.govresearchgate.net

The table below presents a summary of the effects of a quinazolinone derivative on serum lipid levels in an animal model of hypercholesterolemia.

| Lipid Parameter | Effect of Iodoquinazolinone Derivative | Animal Model |

| Serum Total Cholesterol | Significant Reduction nih.gov | Hypercholesterolemic Rats |

| Serum Cholesterol Ester | Significant Reduction nih.gov | Hypercholesterolemic Rats |

| Serum Triacylglycerol | Significant Reduction nih.gov | Single Hypercholesterolemia Rats |

| Serum LDL-C | Significant Reduction nih.gov | Diabetic-Hypercholesterolemic Rats |

Inhibition of Intestinal ACAT Activity

Other Biological Activities under Investigation

The versatile quinazolinone core has been the subject of extensive research, leading to the discovery of numerous biological activities. researchgate.net Derivatives have been synthesized and evaluated for effects ranging from antimicrobial to anticancer, with many compounds showing significant potency. nih.govresearchgate.net

The quinazolinone framework is a recognized scaffold for the development of antiviral agents. nih.govresearchgate.net Research has demonstrated the efficacy of various derivatives against a range of viruses.

For instance, derivatives of 2-aminoquinazolin-4(3H)-one have been identified as potent inhibitors of coronaviruses, including SARS-CoV-2 and MERS-CoV. nih.gov Although the specific 2-chloro-7-iodo substituted compound has not been reported, related analogs have shown significant activity. For example, a 2-aminoquinazolin-4-(3H)-one derivative demonstrated an IC₅₀ of 0.23 μM against SARS-CoV-2 in a Vero cell assay. nih.gov Further optimization of this class of compounds has been pursued to improve pharmacokinetic properties while retaining potent antiviral effects. nih.gov

In other studies, 2-Methylquinazolin-4(3H)-one, isolated from a traditional Chinese herbal formula, showed significant in vitro antiviral activity against the Influenza A (H1N1) virus with an IC₅₀ of 23.8 μg/mL. nih.gov Additionally, myricetin (B1677590) derivatives incorporating a quinazolinone moiety have been synthesized and shown to possess antiviral properties, with one compound exhibiting a dissociation constant (Kd) value of 0.012 μM against tobacco mosaic virus coat protein (TMV-CP). acs.org

Table 1: Antiviral Activity of Selected Quinazolinone Derivatives

| Compound Class | Virus | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-Aminoquinazolin-4(3H)-one derivative | SARS-CoV-2 | 0.23 μM | nih.gov |

| 2-Methylquinazolin-4(3H)-one | Influenza A (H1N1) | 23.8 μg/mL | nih.gov |

| Myricetin-quinazolinone derivative (L11) | TMV-CP (Binding Kd) | 0.012 μM | acs.org |

The quinazolinone structure has been explored as a template for designing various enzyme inhibitors.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.gov While specific studies on this compound are absent, the broader class of quinazolinone-based hybrids has been investigated for DPP-IV inhibition. nih.gov In silico studies have also been employed to identify new potential DPP-IV inhibitors from extensive databases, highlighting the ongoing interest in novel scaffolds for this target. nih.gov

Other Enzyme Inhibition: Quinazolinone derivatives have shown inhibitory activity against other enzymes as well. A series of quinazolinone derivatives were evaluated for their inhibitory potential against human and bovine carbonic anhydrase-II (hCA-II and bCA-II), enzymes linked to conditions like glaucoma. These compounds displayed moderate to significant inhibition, with IC₅₀ values ranging from 8.9 to 67.3 μM for bCA-II and 14.0 to 59.6 μM for hCA-II. frontiersin.org Molecular docking studies suggest that the quinazolinone moiety interacts with the zinc atom in the enzyme's catalytic cavity. frontiersin.org

There is currently no available research specifically investigating the inhibition of Penicillin-Binding Proteins (PBP) by this compound.

The search for new antiprotozoal agents has led to the investigation of quinazolinone derivatives. Studies have shown that this scaffold can be modified to yield compounds with activity against trypanosomatids like Leishmania and Trypanosoma cruzi. nih.gov

In one study, a series of 2-arylquinazolin-4(3H)-ones were evaluated. While the parent hydroxyl- and hydrazinyl-analogs showed activity in the micromolar range (IC₅₀ values from 1.2 to 10.0 μM) against Leishmania species, incorporating a 5-nitrofuryl-hydrazinyl moiety at the 4-position significantly enhanced the activity, with most derivatives showing IC₅₀ values below 1 μM. nih.gov Although these studies did not specifically include this compound, they demonstrate the potential of the quinazolinone core as a starting point for developing potent antileishmanial agents. Other heterocyclic systems have also been investigated for their leishmanicidal activity, with some showing promise against both promastigote and amastigote forms of the parasite. mdpi.comnih.gov

The quinazolinone ring system is a well-established pharmacophore for central nervous system (CNS) active agents, with methaqualone being a notable historical example. mdpi.com Numerous derivatives have since been synthesized and evaluated for CNS depressant and anticonvulsant properties. nih.govijpp.com

Structure-activity relationship (SAR) studies have indicated that substituents at positions 2 and 3 of the quinazolinone ring are crucial for anticonvulsant potency. mdpi.com Research into various 2,3-disubstituted quinazol-4-ones has identified compounds with significant hypnotic and antiepileptic actions. ijpp.com

Of particular relevance, a study on 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-one analogs revealed good anticonvulsant activity, highlighting that halogen substitutions at these positions are compatible with this biological effect. researchgate.net Further studies on different series of quinazolin-4-(3H)-one derivatives have identified compounds with significant anticonvulsant activity when tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. nih.govnih.gov For example, some 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones exhibited activity comparable to the standard drug diazepam. nih.gov

Table 2: Anticonvulsant Activity of Selected Quinazolinone Derivatives

| Compound Series | Key Structural Feature | Activity Noted | Reference |

|---|---|---|---|

| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Di-iodo substitution | Good anticonvulsant activity | researchgate.net |

| 3-substituted-2-(phenoxymethyl)quinazolin-4(3H)-ones | Phenoxymethyl at C2, various C3 substitutions | Moderate to significant activity vs. diazepam | nih.gov |

| 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | Thiadiazole and styryl substitutions | Potent sedative-hypnotic and CNS depressant activities | nih.gov |

The quinazoline scaffold has been identified as a promising starting point for the development of both antimalarial and antitubercular agents. nih.gov

Antitubercular Activity: Screening of large compound libraries against Mycobacterium tuberculosis has identified quinazoline derivatives as potential hits. nih.gov One report described substituted furyl-quinazolin-3(4H)-ones with antitubercular activity. nih.gov Another study found that derivatives of 2-aryl-3-aminoquinazoline-4(3H)-ones possessed good antibacterial and antitubercular properties. nih.gov While these studies confirm the potential of the general scaffold, specific data on this compound is lacking.

Antimalarial Activity: Quinazolinone derivatives have been investigated for their activity against malaria parasites. researchgate.net For example, febrifugine, a natural quinazolinone product, has been used against malaria. researchgate.net Synthetic efforts have also explored this scaffold, but specific research involving this compound in antimalarial assays has not been reported in the reviewed literature.

Antioxidant Activity of this compound Not Established in Publicly Available Research

Extensive searches of publicly available scientific literature and research databases did not yield any specific studies or data pertaining to the antioxidant activity of the chemical compound this compound.

While the broader class of compounds known as quinazolin-4(3H)-ones has been the subject of research for their potential antioxidant properties, this specific derivative does not appear to have been synthesized or evaluated for this biological activity in the reviewed literature.

Investigations into various substituted quinazolin-4(3H)-ones have revealed that the nature and position of chemical groups attached to the core structure significantly influence their antioxidant potential. For instance, the presence of hydroxyl (-OH) groups on a phenyl ring substituent, particularly in the ortho or para positions, has been shown to be a key factor for radical scavenging activity. researchgate.netnih.gov Common laboratory methods used to determine antioxidant capacity in these studies include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity) assays. researchgate.netnih.gov

Some research has focused on creating hybrid molecules by linking the quinazolin-4-one scaffold with known phenolic antioxidant compounds to enhance this effect. mdpi.comnih.gov These studies have demonstrated that certain dihydroxy-substituted quinazolinones can exhibit potent antioxidant effects, sometimes comparable to standard antioxidants like ascorbic acid and Trolox. mdpi.commdpi.com

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents at C-2, C-7 (Halogens) and Other Positions on Biological Activity

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of various substituents on the core ring system. SAR studies have demonstrated that modifications at the C-2 and C-7 positions, often involving halogens, can dramatically influence the compound's therapeutic potential.

Research has consistently shown that the presence of halogen substituents on the quinazolinone scaffold can lead to significant cytotoxic and antimicrobial activities. nih.govnih.gov For instance, the introduction of a p-Cl-phenyl group has been found to markedly increase anticancer activity against certain cell lines. nih.gov One study highlighted that a derivative, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one, exhibited potent antimicrobial and antifungal properties. researchgate.netmdpi.com This underscores the positive impact a chloro-substituent at the C-2 position can have.

Similarly, iodo-substituents are of significant interest. A series of novel 2,4-disubstituted-6-iodoquinazoline derivatives were synthesized and evaluated for their antiproliferative and antimicrobial activities. nih.gov One of the most effective compounds in this series featured a sulfanilamide (B372717) group, demonstrating potent inhibition of carbonic anhydrase CAXII and growth inhibition of several tumor cell lines. nih.gov Although this study focused on a C-6 iodo-substitution, it provides strong evidence for the role of iodine in enhancing the biological profile of the quinazolinone core.

Beyond halogens, other substitutions play a crucial role. Studies on antibacterial quinazolinones revealed that hydrophilic groups are generally favored at the R2 position, with the specific placement of hydrogen-bond donors and acceptors being critical for potency. nih.govacs.org For example, acylation of an aniline (B41778) group to an N-acetyl or N-mesyl group was found to improve activity, with the mesyl group proving superior in vitro. nih.govacs.org Conversely, replacing an aromatic ring with a non-aromatic group like 3-acetoxylpropyl led to a complete loss of activity, highlighting the importance of this feature. nih.govacs.org

Table 1: Impact of Substituents on Quinazolinone Activity

| Position | Substituent Type | Observed Effect on Biological Activity | Reference(s) |

| C-2 | Chloro-phenyl | Potent antimicrobial and antifungal activity. | researchgate.net, mdpi.com |

| C-2 | Phenyl (various) | Influences antibacterial potency; N-mesyl group superior. | nih.gov, acs.org |

| C-6 | Iodo | Enhanced anticancer and antimicrobial activity. | nih.gov |

| C-7 | Halogen (general) | Generally enhances cytotoxic and antimicrobial activities. | nih.gov, nih.gov |

| N-3 | Benzyl (B1604629) | Part of a potent antimicrobial compound structure. | researchgate.net, mdpi.com |

| Various | Hydrophilic groups | Generally favored for antibacterial activity. | nih.gov, acs.org |

| Various | Nitro group | Can improve cytotoxic activity. | nih.gov |

Role of the Quinazolin-4(3H)-one Core in Biological Interactions

The quinazolin-4(3H)-one nucleus is not merely a passive scaffold but an active participant in biological interactions. It is widely regarded as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for a wide range of therapeutic agents. nih.govnih.gov Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups to interact with biological targets.

The core structure itself possesses key features essential for binding. The carbonyl oxygen and the nitrogen atom of the quinazolinone ring system are capable of forming crucial hydrogen bonding interactions with receptor sites. nih.gov For example, in a study of inhibitors for bromodomain-containing protein 4 (BRD4), the quinazolinone ring's carbonyl oxygen and nitrogen atom formed key hydrogen bonds with the amide group of an asparagine residue (Asn433) in the protein's active site. nih.gov

Furthermore, the planar aromatic part of the quinazolinone core can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues in a target protein. researchgate.net This combination of specific hydrogen bonds and less specific hydrophobic interactions contributes to the high affinity and broad applicability of quinazolinone derivatives. nih.govabap.co.in This versatility allows the quinazolinone core to be a key pharmacophore in drugs targeting enzymes, receptors, and other proteins. nih.gov

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For quinazolinone derivatives, this approach has been instrumental in understanding their mechanism of action and in guiding the design of more potent and selective compounds. nih.govnih.gov

Studies on quinazolinone derivatives as anti-inflammatory agents, for instance, have used pharmacophore modeling to elucidate the structural insights necessary for their activity against cyclooxygenase (COX) enzymes. nih.govbenthamscience.com These models typically identify key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

The process of pharmacophore elucidation allows medicinal chemists to develop optimization strategies. By understanding which features are critical for activity, new molecules can be designed that better fit the pharmacophore model. This avoids the randomness of traditional synthesis and screening, making drug design more efficient. nih.gov For example, if a model indicates that a hydrogen bond acceptor is crucial in a specific region, new derivatives can be synthesized with functional groups that satisfy this requirement, potentially leading to enhanced binding affinity and biological activity. This strategy is a key component of quantitative structure-activity relationship (QSAR) studies, which aim to create a mathematical relationship between chemical structure and biological activity. nih.govrsc.org

Computational Chemistry Approaches in SAR Development

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate and predict the behavior of molecules at an atomic level. nih.gov For the development of quinazolinone-based compounds, these approaches are vital for building and refining SAR models.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This technique is widely used to understand the binding modes of quinazolinone derivatives and to screen virtual libraries for potential new inhibitors. globalresearchonline.netnih.gov

Docking studies have successfully predicted the binding interactions of quinazolinone derivatives with a variety of targets, including:

Matrix Metalloproteinase-13 (MMP-13): Simulations identified key residues such as Ala238, Thr245, and Met253 as important for inhibitor binding through hydrogen bonding and electrostatic interactions. nih.govrsc.org

Bromodomain-containing protein 4 (BRD4): Docking analysis revealed that the quinazolinone core forms critical hydrogen bonds with Asn433 in the BRD4 active site. nih.gov

Bacterial Enzymes: Docking of a potent antimicrobial quinazolinone derivative into the active site of Sortase A provided insights into its mechanism of action. researchgate.netmdpi.com

These simulations provide a static snapshot of the ligand-protein complex, helping to rationalize observed SAR data and guide the design of new molecules with improved binding affinity. researchgate.net

Table 2: Examples of Molecular Docking Studies on Quinazolinone Derivatives

| Target Protein | Key Findings from Docking | Reference(s) |

| Cyclooxygenase-2 (COX-2) | Elucidated structural insights for anti-inflammatory activity. | nih.gov, benthamscience.com |

| Matrix Metalloproteinase-13 (MMP-13) | Identified key amino acid residues (Ala238, Thr245, Met253) for binding. | nih.gov, rsc.org |

| Epidermal Growth Factor Receptor (EGFR) | Acquired binding conformations and structural specificities. | nih.gov |

| Sortase A (Bacterial Enzyme) | Provided insight into the binding mode of antimicrobial quinazolinones. | researchgate.net, mdpi.com |

| BRD4 | Predicted key hydrogen bonding interactions with Asn433. | nih.gov |

Quantum Mechanical Calculations (e.g., DFT for bond dissociation energies)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), offer a high level of theoretical accuracy for calculating the electronic structure and properties of molecules. nih.gov One important application of DFT in drug design is the calculation of bond dissociation energies (BDE). BDE is the enthalpy change associated with the homolytic cleavage of a bond and provides a measure of the bond's strength. researchgate.net

For a molecule like 2-Chloro-7-iodoquinazolin-4(3H)-one, DFT calculations can be used to determine the BDE of various bonds, such as the C-Cl and C-I bonds. This information is valuable for understanding the molecule's stability and potential reactivity. For instance, a lower BDE might suggest a site of potential metabolic transformation.

Studies comparing various DFT functionals have found that methods like M06-2X and M08-HX, when paired with a sufficiently large basis set (e.g., 6-311+(3df,2p)), provide highly accurate BDE values for aromatic systems, often with a mean unsigned error of only 1.2–1.5 kcal/mol compared to experimental data. nih.govresearchgate.net The computational protocol typically involves optimizing the geometry of the molecule and the resulting radicals and then calculating their energies to determine the BDE. nih.gov

While molecular docking provides a static view of binding, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations calculate the motion of atoms in a system over time, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their complex. abap.co.in

For quinazolinone derivatives, MD simulations are used to:

Assess Binding Stability: By monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the simulation time (e.g., 10 nanoseconds), researchers can determine if the binding pose predicted by docking is stable. abap.co.innih.gov A stable complex will show relatively small and non-drifting RMSD values. abap.co.in

Analyze Conformational Changes: MD can reveal how the ligand and protein adjust their conformations to achieve an optimal fit.

Evaluate Key Interactions: The persistence of interactions like hydrogen bonds and hydrophobic contacts throughout the simulation can be quantified, confirming their importance for binding affinity. nih.gov

In a study of quinazoline (B50416) derivatives as potential antibacterial agents, MD simulations were used to evaluate the stability of the docked compounds with their target proteins, FtsZ and GyrB. The analysis of RMSD and Root Mean Square Fluctuation (RMSF) helped identify the most stable complexes, providing stronger support for their potential as drug candidates. abap.co.in

In Silico Screening and Virtual Library Design

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, owing to its broad range of biological activities and therapeutic potential. nih.gov As a result, quinazolinone derivatives are frequently the focus of computational studies, including in silico screening and the design of virtual libraries to identify novel drug candidates. While specific in silico screening data for this compound is not extensively available in public literature, the methodologies applied to the broader class of quinazolinones provide a clear framework for how this compound would be computationally evaluated.

In silico screening has become an efficient and reliable method to identify novel inhibitors for specific biological targets. researchgate.net This approach allows for the rapid assessment of large compound libraries against a protein of interest, saving time and resources compared to traditional high-throughput screening. For quinazolinone derivatives, these computational techniques are instrumental in predicting their binding affinities and modes of interaction with various enzymes and receptors. nih.govnih.gov

Virtual library design often starts with a core scaffold, such as a quinazolinone, which is then decorated with a variety of substituents at different positions. nih.gov These libraries can be vast, containing thousands or even millions of virtual compounds. The goal is to explore the chemical space around the core structure to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

A common application of in silico screening for quinazolinone derivatives is in the discovery of kinase inhibitors. For instance, virtual screening has been employed to identify quinazoline-based inhibitors of the Janus kinase 2 (JAK2), a target in cancer therapy. researchgate.net In such studies, a library of compounds is docked into the ATP-binding site of the kinase, and their binding energies are calculated to prioritize candidates for synthesis and biological testing. researchgate.net Similarly, derivatives of 4,6,7-trisubstituted quinazolines have been screened for their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov

The process typically involves the following steps:

Target Selection and Preparation: A three-dimensional structure of the biological target, often obtained from protein crystallography, is prepared for docking.

Library Generation: A virtual library of quinazolinone derivatives is created by systematically modifying the substituents on the quinazolinone core.

Molecular Docking: The virtual compounds are docked into the active site of the target protein to predict their binding conformation and affinity.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding energy and interactions with key amino acid residues.

ADMET Prediction: The top-ranked compounds are often subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness. nih.gov

Several studies have successfully utilized these methods to identify potent quinazolinone-based inhibitors for various targets.

| Compound Name/Class | Target | In Silico Method | Key Findings |

| Quinazolinone Derivatives | Cholinesterase | Molecular Docking | Identified derivatives with good binding affinity to the active site of acetylcholinesterase (AChE). nih.gov |

| 4,6,7-Trisubstituted Quinazolines | Epidermal Growth Factor Receptor (EGFR) | Molecular Docking | Revealed compounds with moderate to strong binding energies towards the EGFR target enzyme. nih.gov |

| Triazolo-quinazolinone Derivatives | Chitinase OfChi-h | Structure-Based Virtual Screening | Successfully identified a novel class of potent OfChi-h inhibitors. researchgate.net |

| Quinazoline Derivatives | JAK2 | Virtual Screening (SurflexDock) | Identified a novel compound with significant JAK2 inhibitory activity. researchgate.net |

These examples underscore the power of in silico approaches in the design and discovery of new therapeutic agents based on the quinazolinone scaffold. The insights gained from these computational studies guide the synthesis of promising candidates for further biological evaluation.

Analytical Methodologies in Research on 2 Chloro 7 Iodoquinazolin 4 3h One

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of molecular structures. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition and bonding arrangement can be obtained. For 2-Chloro-7-iodoquinazolin-4(3H)-one, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) skeletons of a molecule.